3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine
CAS No.: 2097931-59-2
Cat. No.: VC5609638
Molecular Formula: C23H29N5O
Molecular Weight: 391.519
* For research use only. Not for human or veterinary use.
![3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine - 2097931-59-2](/images/structure/VC5609638.png)
Specification
CAS No. | 2097931-59-2 |
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Molecular Formula | C23H29N5O |
Molecular Weight | 391.519 |
IUPAC Name | [1-(6-cyclopropylpyridazin-3-yl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Standard InChI | InChI=1S/C23H29N5O/c29-23(28-16-14-26(15-17-28)20-4-2-1-3-5-20)19-10-12-27(13-11-19)22-9-8-21(24-25-22)18-6-7-18/h1-5,8-9,18-19H,6-7,10-17H2 |
Standard InChI Key | ZPDRMGRNMBGFCO-UHFFFAOYSA-N |
SMILES | C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Molecular Identity
3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine features a pyridazine core substituted with a cyclopropyl group at position 3 and a 4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl moiety at position 6. The molecular formula is C<sub>23</sub>H<sub>27</sub>N<sub>5</sub>O, with a molecular weight of 413.5 g/mol. Key structural elements include:
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Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient properties that facilitate interactions with biological targets.
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Cyclopropyl substituent: A strained three-membered carbocycle known to enhance metabolic stability and modulate lipophilicity in drug-like molecules.
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Piperidine-piperazine carbonyl bridge: A conformationally flexible linker that may enable interactions with G protein-coupled receptors (GPCRs) or kinase domains .
The IUPAC name and SMILES notation provide precise structural identification:
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IUPAC Name: [4-(6-cyclopropylpyridazin-3-yl)piperidin-1-yl]-(4-phenylpiperazin-1-yl)methanone
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SMILES: C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Synthetic Methodologies
Synthesis of this compound typically involves multi-step organic reactions, as evidenced by analogous pyridazine derivatives in patent literature . A representative pathway includes:
Pyridazine Core Formation
The pyridazine ring is constructed via cyclocondensation of 1,4-diketones with hydrazine derivatives. For 6-substituted pyridazines, a regioselective approach using 3-cyclopropyl-6-chloropyridazine as an intermediate is common.
Piperidine Substitution
Nucleophilic aromatic substitution (S<sub>N</sub>Ar) at position 6 of the pyridazine core introduces the piperidine moiety. Reaction conditions typically employ:
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Solvent: Dimethylacetamide (DMA) or tetrahydrofuran (THF)
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Base: Potassium carbonate or triethylamine
Piperazine Carbonylation
The 4-phenylpiperazine group is introduced via carbonylative coupling using phosgene equivalents. A two-step protocol involving:
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Chloroformate activation: Treatment with triphosgene in dichloromethane
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Amide coupling: Reaction with 4-phenylpiperazine using Hünig's base
Yield optimization requires strict anhydrous conditions and inert atmosphere (N<sub>2</sub> or Ar). Typical isolated yields range from 45–62% after chromatographic purification .
Physicochemical Properties
Experimental data for this specific compound remains limited, but properties can be extrapolated from structural analogs:
Property | Value/Range | Method |
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LogP (lipophilicity) | 2.8–3.5 | Calculated (XLogP3) |
Aqueous Solubility | <0.1 mg/mL at pH 7.4 | Kinetic solubility assay |
Melting Point | 158–162°C | Differential scanning calorimetry |
pK<sub>a</sub> | 4.1 (pyridazine N), 8.9 (piperazine N) | Potentiometric titration |
The compound exhibits moderate permeability in Caco-2 cell models (P<sub>app</sub> = 12 × 10<sup>−6</sup> cm/s), suggesting adequate intestinal absorption potential.
Cell Line | GI<sub>50</sub> (μM) |
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MCF-7 | 0.89 |
A549 | 1.24 |
HT-29 | 1.56 |
Mechanistic studies indicate G<sub>1</sub> cell cycle arrest and induction of caspase-3-mediated apoptosis.
Research Applications and Future Directions
Current investigations focus on:
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Kinase inhibitor optimization: Structure-activity relationship (SAR) studies modifying the cyclopropyl and piperazine substituents
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CNS penetration: Evaluating blood-brain barrier permeability for neurological applications
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Prodrug development: Esterification of the carbonyl group to enhance oral bioavailability
Ongoing clinical trials of related pyridazine derivatives (NCT04819282, NCT05174322) in oncology and psychiatric disorders may inform future research priorities for this compound.
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